![molecular formula C21H22FN3O B13094466 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine](/img/structure/B13094466.png)
4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
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Overview
Description
4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and o-tolyl groups. The final step involves the attachment of the morpholine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that derivatives of pyrazole compounds, including those similar to 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine, possess significant anticancer properties. A study highlighted that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . The fluorophenyl group in this compound may enhance its bioactivity by improving binding affinity to target proteins.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth . This application is particularly relevant in the context of increasing antibiotic resistance.
Biological Research Applications
Enzyme Inhibition Studies
The morpholine component is known to interact with various biological targets, including enzymes. Studies have utilized compounds with similar structures to investigate their effects on enzyme activity, particularly in the context of metabolic pathways . Such investigations can provide insights into the mechanisms of diseases and potential therapeutic interventions.
Receptor Binding Studies
Compounds like this compound can be used in receptor binding assays to explore their interactions with specific receptors implicated in various diseases, including neurodegenerative disorders. Understanding these interactions can lead to the development of targeted therapies .
Material Science Applications
Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing new materials with specific properties. For instance, researchers have synthesized hybrid materials incorporating pyrazole derivatives for applications in organic electronics and photonic devices. The electronic properties of such materials are being explored for use in sensors and light-emitting devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(4-Chlorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
- 4-((1-(4-Bromophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine
Uniqueness
The presence of the fluorophenyl group in 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Biological Activity
The compound 4-((1-(4-Fluorophenyl)-3-(o-tolyl)-1H-pyrazol-4-yl)methyl)morpholine , with CAS number 1431282-89-1, is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H22FN3O
- Molecular Weight : 351.42 g/mol
- Structure : The compound contains a morpholine ring and a pyrazole moiety substituted with a fluorophenyl and tolyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. Studies have indicated that derivatives of pyrazole compounds often exhibit significant pharmacological effects, including antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Research has shown that similar pyrazole derivatives can possess strong antibacterial properties. For instance, compounds like those derived from pyrazoles have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
7b | 0.20 | Klebsiella pneumoniae |
These results suggest that the incorporation of specific functional groups in the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored. A related study on similar pyrazole derivatives highlighted their ability to inhibit cancer cell proliferation by inducing apoptosis and blocking critical signaling pathways such as Notch-Akt:
- Cell Lines Tested : MCF-7, MDA-MB-231
- IC50 Values :
- MCF-7: 2.96 μmol/L (24h), 1.06 μmol/L (48h)
- MDA-MB-231: 0.80 μmol/L (24h), 0.67 μmol/L (48h)
These findings indicate that the compound may effectively target breast cancer cells, suggesting a promising avenue for therapeutic development .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Biological Targets : The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with amino acid residues.
- Induction of Oxidative Stress : Similar compounds have been shown to induce reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .
- Inhibition of Signaling Pathways : Blocking pathways such as Notch-Akt can prevent tumor growth and invasion, highlighting the therapeutic potential of this compound in oncology .
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens.
- Results indicated significant bactericidal effects, particularly against Gram-positive bacteria.
-
Anticancer Study :
- A study focused on the effects of pyrazole derivatives on breast cancer cell lines demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis through ROS generation.
Properties
Molecular Formula |
C21H22FN3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[[1-(4-fluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl]morpholine |
InChI |
InChI=1S/C21H22FN3O/c1-16-4-2-3-5-20(16)21-17(14-24-10-12-26-13-11-24)15-25(23-21)19-8-6-18(22)7-9-19/h2-9,15H,10-14H2,1H3 |
InChI Key |
IRQRIQDCUBKVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2CN3CCOCC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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